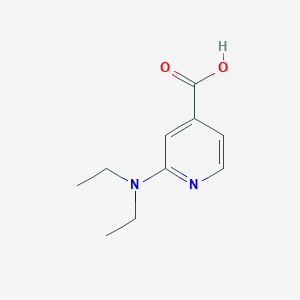

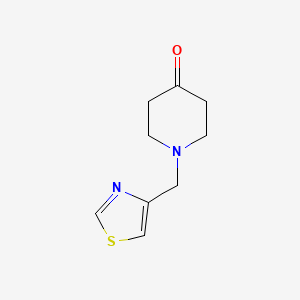

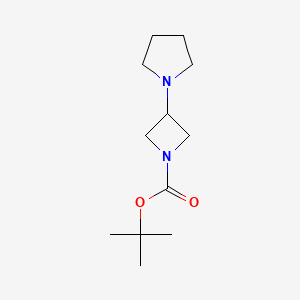

![molecular formula C11H11N3 B1437441 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 1526060-01-4](/img/structure/B1437441.png)

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A huge variety of synthesis methods and synthetic analogues have been reported over the years for pyrazoles .

Molecular Structure Analysis

The 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 amidine derivative(s), and 1 N hydrazine(s) .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

- A study on a similar compound, "6-benzyl-5-methyl-5-(1-pyrazolyl)-5,6-dihydro-imidazo[2,1-b]thiazol-6-ol," revealed insights into its molecular structure. The research highlighted the planarity of the phenyl, pyrazole, and thiazole rings, and the envelope conformation of the imidazole moiety. This structural understanding is crucial for further applications in synthesis and drug design (Zukerman-Schpector, 1994).

Antimicrobial and Antifungal Applications

- Research on pyrazole-imidazole-triazole hybrids demonstrated promising antimicrobial activity. One compound in particular showed exceptional potency against A. niger, surpassing even the reference drug Fluconazole (Punia et al., 2021).

- Another study synthesized novel pyrazole-imidazole hybrids and evaluated them for antimicrobial activities against bacterial and fungal strains. Several compounds exhibited moderate inhibitory activity against tested bacterial strains, with some showing good activity against C. albicans (Punia et al., 2021).

Antioxidant Properties

- A series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile demonstrated significant antioxidant activities. These findings are relevant for exploring the potential of these compounds in oxidative stress-related conditions (Bassyouni et al., 2012).

Antitumor and Anticancer Potential

- A study on imidazo[1,2-a]pyrazin-6-yl ureas, synthesized through a key intermediate of 6-aminoimidazo[1,2-a]pyrazine, revealed cytostatic activity against non-small cell lung cancer cell lines. This suggests a potential application in cancer treatment, particularly targeting P53 mutations in these cancer cells (Bazin et al., 2016).

Propiedades

IUPAC Name |

6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-5,8,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYBJINSFLLSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=CC=C3)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

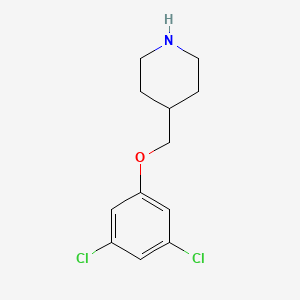

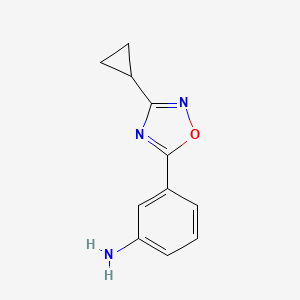

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)

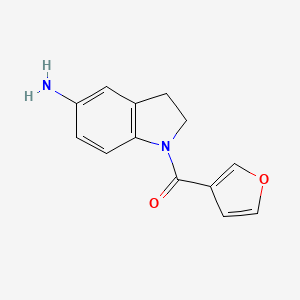

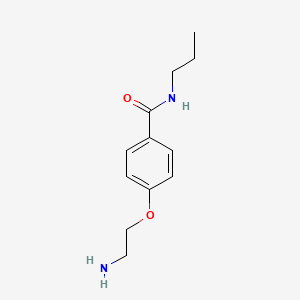

![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

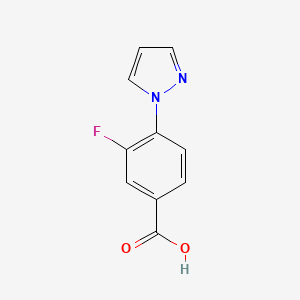

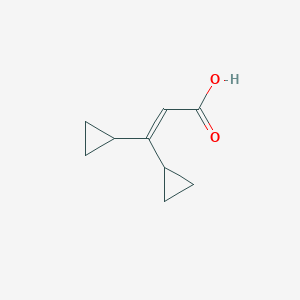

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)